molecular formula C27H28Cl2O6 B13842444 6,7-Didehydro Mometasone Furoate

6,7-Didehydro Mometasone Furoate

Cat. No.: B13842444
M. Wt: 519.4 g/mol
InChI Key: JFGMTKHJWUPPDD-ZULDAHANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Didehydro Mometasone Furoate involves multiple steps, starting from the basic steroidal structure. The introduction of the double bond between the 6th and 7th carbon atoms is a key step in the synthesis. This can be achieved through dehydrogenation reactions using specific reagents and conditions. For instance, the use of perchloric acid in dichloromethane at low temperatures has been reported to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6,7-Didehydro Mometasone Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield saturated derivatives .

Scientific Research Applications

6,7-Didehydro Mometasone Furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Didehydro Mometasone Furoate is similar to that of Mometasone Furoate. It binds to glucocorticoid receptors, causing conformational changes that lead to the separation of the receptor from chaperone proteins. The receptor then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes . This results in the suppression of inflammatory responses and the reduction of symptoms associated with inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Didehydro Mometasone Furoate is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which can influence its binding affinity and activity at glucocorticoid receptors. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .

Properties

Molecular Formula

C27H28Cl2O6

Molecular Weight

519.4 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-10,12,15,18-19,21,31H,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

JFGMTKHJWUPPDD-ZULDAHANSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Canonical SMILES

CC1CC2C3C=CC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

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